Zinc carbonate, basic

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc carbonate, basic, also known as basic zinc carbonate, is an inorganic compound with the formula Zn₅(CO₃)₂(OH)₆. It is a white solid that is insoluble in water and exists naturally as the mineral hydrozincite. This compound is often used in various industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Basic zinc carbonate can be synthesized through several methods:

Precipitation Method: This involves reacting zinc sulfate with sodium carbonate, resulting in the formation of zinc carbonate and sodium sulfate.

Carbonation Method: Carbon dioxide is passed through a solution of zinc salts, leading to the precipitation of zinc carbonate.

Hydrothermal Synthesis: This method uses high temperature and pressure to produce high-purity crystals of zinc carbonate.

Industrial Production Methods: In industrial settings, basic zinc carbonate is typically produced by reacting zinc oxide with ammonium bicarbonate in an aqueous medium. The reaction product, pentazinc hexahydroxydicarbonate, is obtained after a reaction time of over 60 minutes .

Types of Reactions:

Decomposition: Basic zinc carbonate decomposes upon heating to form zinc oxide and carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 \rightarrow 5\text{ZnO} + 2\text{CO}_2 + 3\text{H}_2\text{O} ]

Reaction with Acids: It reacts with acids like hydrochloric acid to form zinc chloride and release carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 + 10\text{HCl} \rightarrow 5\text{ZnCl}_2 + 2\text{CO}_2 + 8\text{H}_2\text{O} ]

Common Reagents and Conditions:

Reagents: Hydrochloric acid, sulfuric acid, and ammonium bicarbonate.

Conditions: Reactions typically occur at room temperature or under heating conditions for decomposition.

Major Products:

- Zinc oxide (ZnO)

- Zinc chloride (ZnCl₂)

- Carbon dioxide (CO₂)

Applications De Recherche Scientifique

Basic zinc carbonate has a wide range of applications in scientific research:

- Chemistry: It is used as a precursor for the synthesis of other zinc compounds, such as zinc oxide .

- Biology: It is used in the formulation of various pharmaceutical products due to its antiseptic properties .

- Medicine: It is used in ointments and creams for its soothing and protective properties .

- Industry: It is used in the rubber industry to improve the translucency or transparency of natural rubber . It is also used as a sulfur absorber in the petroleum industry .

Mécanisme D'action

The mechanism of action of basic zinc carbonate involves its ability to release zinc ions in aqueous solutions. These zinc ions can interact with various biological molecules, leading to their antiseptic and protective effects. The molecular targets include enzymes and proteins that are essential for microbial growth and survival .

Comparaison Avec Des Composés Similaires

- Calcium carbonate (CaCO₃)

- Magnesium carbonate (MgCO₃)

- Copper carbonate (CuCO₃)

Comparison:

- Solubility: Basic zinc carbonate is insoluble in water, similar to calcium carbonate and magnesium carbonate, but unlike copper carbonate, which is slightly soluble.

- Reactivity: Basic zinc carbonate reacts with acids to release carbon dioxide, similar to calcium carbonate and magnesium carbonate.

- Applications: While all these compounds are used in various industrial applications, basic zinc carbonate is unique in its extensive use in the rubber and petroleum industries .

Analyse Des Réactions Chimiques

Decomposition Reactions

Basic zinc carbonate undergoes thermal decomposition, which can be represented by the following reaction:

Zn3CO3(OH)4→3ZnO+CO2+2H2O

This reaction typically occurs at elevated temperatures, starting around 220°C, leading to the formation of zinc oxide, carbon dioxide, and water vapor. The weight loss associated with this process is about 24% of the initial mass of basic zinc carbonate .

Reaction with Acids

Basic zinc carbonate reacts readily with acids to produce zinc salts and carbon dioxide. A typical reaction with hydrochloric acid is as follows:

Zn5(CO3)2(OH)6+6HCl→5ZnCl2+2CO2+3H2O

This reaction illustrates how basic zinc carbonate can be utilized to generate soluble zinc compounds in acidic environments .

Reaction with Bases

In strongly basic conditions, basic zinc carbonate can dissolve to form zincates:

Zn5(CO3)2(OH)6+10NaOH→5Na2[Zn OH 4]+2Na2[CO3]

This reaction demonstrates the compound's ability to interact with strong bases, leading to the formation of sodium zincates .

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been employed to study the kinetics of basic zinc carbonate decomposition. The activation energy for this process varies depending on sample size and heating rate, as shown in the following table:

| Sample Size (mg) | Activation Energy (kJ/mol) |

|---|---|

| 5 | 319.17 ± 22.75 |

| 15 | 241.86 ± 21.06 |

| 30 | 238.66 ± 19.86 |

These results indicate that larger sample sizes tend to lower the activation energy required for decomposition .

Endothermic Peaks

The decomposition process exhibits several endothermic peaks at specific temperatures:

-

90°C: Initial weight loss attributed to water vapor release.

-

220-250°C: Significant weight loss due to carbon dioxide and water vapor evolution.

-

340°C: Further decomposition related to normal carbonate breakdown.

The first peak corresponds primarily to the loss of crystalline water, while subsequent peaks are linked to the evolution of gaseous products during thermal degradation .

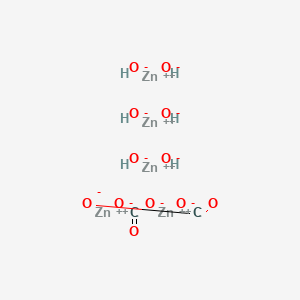

Propriétés

Numéro CAS |

12122-17-7 |

|---|---|

Formule moléculaire |

CHO4Zn-3 |

Poids moléculaire |

142.4 g/mol |

Nom IUPAC |

zinc;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

Clé InChI |

PFBRLXQYBHQKKW-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

SMILES canonique |

C(=O)([O-])[O-].[OH-].[Zn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.